5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[(2-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is an organic compound with the chemical formula C22H18ClNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[(2-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide typically involves a multi-step process. One common method includes the reaction of 5-chloro-2-hydroxybenzoic acid with 2-methyl[1,1’-biphenyl]-3-ylmethanamine under specific conditions to form the desired benzamide derivative . The reaction conditions often require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[(2-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Chloro-2-hydroxy-N-[(2-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Chloro-2-hydroxy-N-[(2-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar in structure but lacks the biphenyl moiety, which may result in different biological activities.
2-Hydroxy-N-[(2-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide: Similar but without the chloro group, which can affect its reactivity and interactions.
Uniqueness
5-Chloro-2-hydroxy-N-[(2-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is unique due to the presence of both the chloro and biphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
648923-51-7 |
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Molecular Formula |
C21H18ClNO2 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(2-methyl-3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-14-16(8-5-9-18(14)15-6-3-2-4-7-15)13-23-21(25)19-12-17(22)10-11-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
InChI Key |
PRVIPRBGNNNDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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